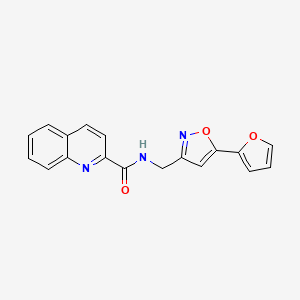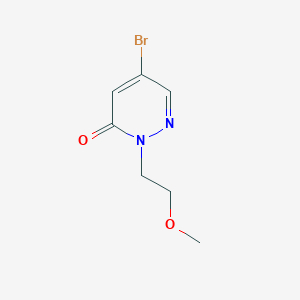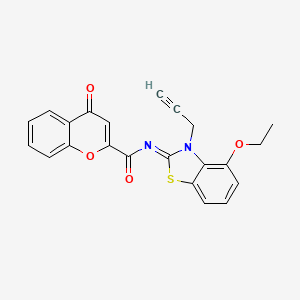
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity in Electron Transfer Reactions
Research on substituted 4–oxothiazolidine derivatives, which share structural similarities with the compound , has provided insight into their reactivity in electron transfer reactions. These studies, through electrochemical and spectroelectrochemical techniques, have revealed mechanisms involving reduction processes and the generation of intermediate species, highlighting the potential of these compounds in designing electron transfer systems (Cekic‐Laskovic et al., 2011).
Antimicrobial Activity
Derivatives structurally related to N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies involve the preparation of compounds through specific synthetic routes and their subsequent evaluation against various microbial strains, demonstrating their potential use in developing new antimicrobial agents (Spoorthy et al., 2021).
Synthesis and Fluorescence Properties
The synthesis of Co(II) complexes with compounds bearing structural resemblance to this compound has been explored. These studies not only focus on the synthetic pathways but also examine the fluorescence properties and anticancer activity of the synthesized complexes, suggesting potential applications in bioimaging and cancer therapy (Vellaiswamy & Ramaswamy, 2017).
Building Blocks in Synthesis of Fluorophores
N-Ethoxycarbonylpyrene- and perylene thioamides, related to the compound in discussion, have been used as building blocks in the synthesis of fluorescent dyes. These studies highlight the compounds' ability to display fluorescence across a wide range of wavelengths, suggesting their utility in the development of color-tunable fluorophores for various applications, including white light emission and intramolecular charge transfer excited states (Witalewska et al., 2019).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, akin to this compound, have been synthesized and investigated for their ability to act as chemosensors for cyanide anions. These compounds can recognize cyanide anions through specific reactions, leading to color changes or fluorescence quenching that can be observed by the naked eye, indicating their potential application in environmental monitoring and safety (Wang et al., 2015).
properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-3-12-24-20-17(27-4-2)10-7-11-19(20)29-22(24)23-21(26)18-13-15(25)14-8-5-6-9-16(14)28-18/h1,5-11,13H,4,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTSOYFIPUAYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2654155.png)



![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)


![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)
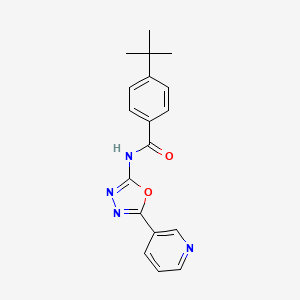
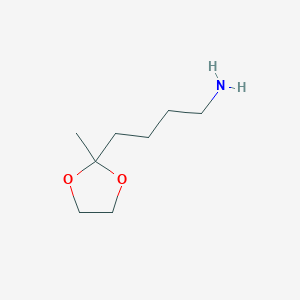
![4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)

